Product packaging for beta-Estradiol dipropionate(Cat. No.:)

beta-Estradiol dipropionate

Cat. No.: B13151324
M. Wt: 384.5 g/mol
InChI Key: JQIYNMYZKRGDFK-UHFFFAOYSA-N
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Description

Historical Context of Estrogen Research and Analogues

The investigation into estrogens dates back to the early 20th century, with the initial isolation and identification of estrone (B1671321). This foundational work paved the way for the synthesis and study of various estrogen analogues, including esterified forms like beta-estradiol dipropionate, which were developed to modify the hormone's duration of action and therapeutic profile.

The development of estradiol (B170435) esters was a significant advancement in the field of hormone research. Following the isolation of estradiol, scientists sought to create derivatives that could provide a more sustained release of the hormone. Esterification, the process of adding an ester group to the estradiol molecule, proved to be an effective strategy.

This compound was first synthesized and patented in 1937. wikipedia.org It was introduced for medical use by 1940 and, along with estradiol benzoate (B1203000), became one of the most widely used estradiol esters for many years. wikipedia.orgiiab.me The addition of two propionate (B1217596) ester groups at the C3 and C17β positions of the estradiol molecule increased its lipophilicity, allowing for the formation of a depot upon intramuscular injection and resulting in a prolonged duration of action compared to unesterified estradiol. wikipedia.org

This development was part of a broader effort to create a range of estradiol esters with varying durations of action to suit different research and clinical needs. The length of the ester chain was found to directly correlate with the duration of effect, a principle that guided the synthesis of other esters like estradiol valerate (B167501) and estradiol cypionate in the 1950s. iiab.me

Table 1: Timeline of Key Developments in Estradiol Ester Research

YearDevelopmentSignificance
1929 Isolation of estrone. rochester.eduFirst estrogen to be identified, laying the groundwork for future research.
1937 Synthesis and patenting of this compound. wikipedia.orgIntroduction of a long-acting esterified form of estradiol.
1940 Introduction of this compound for medical use. wikipedia.orgBecame a widely used tool in both clinical practice and academic research.
1950s Development of longer-acting estradiol esters like estradiol valerate and estradiol cypionate. iiab.meExpanded the range of available long-acting estrogens for research and therapeutic applications.

The ability to accurately measure estrogen levels has been crucial for advancing research. Early methods relied on bioassays, which were often laborious and lacked specificity. A significant leap forward came with the development of radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs). These techniques offered higher sensitivity and specificity, enabling more precise quantification of estrogens in biological samples.

More recently, the field has moved towards chromatographic methods coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide the highest level of specificity and accuracy, allowing for the simultaneous measurement of multiple estrogen metabolites and overcoming many of the limitations of immunoassays.

Historically, estrogens were considered exclusively female hormones. However, research beginning in the mid-20th century began to challenge this dogma. The discovery of the enzyme aromatase, which converts androgens to estrogens, in various male tissues, including the testes, was a pivotal moment. Subsequent studies confirmed the presence of estrogen receptors in male reproductive and non-reproductive tissues, such as bone, brain, and the cardiovascular system.

This led to the understanding that estrogens play critical roles in male physiology, including the regulation of bone density, cardiovascular health, and aspects of reproductive function. The use of esterified estrogens like this compound in research has been instrumental in elucidating these functions by allowing for controlled and sustained administration of estrogen in animal models.

Role of this compound as an Estrogen Prodrug

This compound functions as a prodrug, meaning it is an inactive or less active compound that is metabolized into an active form in the body. wikipedia.orgpatsnap.com Upon intramuscular injection, the oily solution forms a depot from which the compound is slowly released. patsnap.com

In the bloodstream and tissues, enzymes called esterases cleave the two propionate ester groups from the estradiol molecule. patsnap.com This enzymatic cleavage releases the active hormone, 17β-estradiol, which can then bind to estrogen receptors and exert its physiological effects. patsnap.com This slow release and conversion process results in a prolonged duration of action, typically lasting for about one to two weeks after a single injection. wikipedia.org

The pharmacokinetic profile of this compound has made it a valuable tool in research, allowing for the maintenance of stable, long-term estrogen levels in experimental models without the need for frequent administrations.

Table 2: Pharmacokinetic Properties of this compound

ParameterValueReference
Route of Administration Intramuscular injection wikipedia.org
Mechanism of Action Prodrug of 17β-estradiol wikipedia.orgpatsnap.com
Metabolism Enzymatic cleavage by esterases patsnap.com
Active Metabolite 17β-estradiol patsnap.com
Duration of Action Approximately 1-2 weeks wikipedia.org

Current Research Perspectives on Esterified Estrogens

Current research on esterified estrogens, including this compound, continues to explore their therapeutic potential and fundamental biological effects. Studies are investigating the use of high-dose esterified estrogens in certain types of cancer, building on the historical use of estrogens in oncology. clinicaltrials.gov

Furthermore, the long-acting nature of esterified estrogens makes them relevant in studies examining the long-term effects of estrogen on various physiological systems. Research in areas such as neuroprotection, cardiovascular health, and bone metabolism continues to utilize these compounds to understand the sustained impact of estrogen signaling. oup.comnih.gov

The development of novel drug delivery systems and the exploration of different ester combinations are also active areas of research, aiming to further refine the pharmacokinetic profiles of these compounds for specific research and potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O4 B13151324 beta-Estradiol dipropionate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYNMYZKRGDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859202
Record name Estra-1,3,5(10)-triene-3,17-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Receptor Interactions

Estrogen Receptor Agonism by Beta-Estradiol Dipropionate

The physiological and pharmacological actions of this compound are primarily mediated through its agonistic activity on estrogen receptors (ERs). wikipedia.org These receptors are key regulators of gene transcription. mdpi.com There are two main classical estrogen receptors, ERα and ERβ, as well as a more recently identified G protein-coupled estrogen receptor (GPER). frontiersin.org

Interaction with Estrogen Receptor Alpha (ERα)

Upon entering a target cell, estradiol (B170435), the active form of this compound, binds to the ligand-binding domain of ERα. youtube.com This binding event induces a conformational change in the receptor, causing it to dissociate from chaperone proteins. youtube.com ERα has a significant role in the mammary gland and uterus. nih.gov The interaction between estradiol and ERα is a critical step in initiating the downstream signaling cascades that regulate gene expression. nih.gov

Interaction with Estrogen Receptor Beta (ERβ)

Similar to its interaction with ERα, estradiol also binds to ERβ, which is found in various tissues and often has opposing effects to ERα, particularly in cell proliferation. nih.govnih.gov While both ERα and ERβ bind estradiol with high affinity, they can mediate different transcriptional responses. nih.govrndsystems.com Studies have shown that ERβ exhibits lower transcriptional activity than ERα in some contexts. nih.gov The binding of estradiol to ERβ is a crucial aspect of its diverse physiological effects. nih.gov

Genomic Signaling Pathways

The binding of estradiol to its nuclear receptors, ERα and ERβ, triggers a series of events that ultimately lead to changes in gene expression. This process is known as the genomic signaling pathway. nih.gov

Ligand-Activated Receptor Dimerization and Estrogen Response Element (ERE) Binding

Following ligand binding, the estrogen receptors undergo dimerization, forming either homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). mdpi.comnih.govyoutube.com This dimerization is a prerequisite for the receptor's interaction with DNA. biosyn.com The ligand-activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. nih.govnih.govnih.gov The consensus ERE is a palindromic sequence, though many functional EREs deviate from this ideal sequence. youtube.comnih.gov

Nuclear Receptor-Mediated Events

The classical mechanism of estrogen action is initiated when 17β-estradiol diffuses across the cell membrane and binds to its cognate intracellular estrogen receptors, ERα and ERβ. mdpi.comnih.gov These receptors, in their inactive state, are often associated with heat shock proteins within the cytoplasm. youtube.com Ligand binding induces a conformational change in the receptor, causing the dissociation of these heat shock proteins. youtube.com

This activation leads to the dimerization of the receptors, forming either ERα or ERβ homodimers, or ERα/ERβ heterodimers. mdpi.com The ligand-activated receptor dimer then translocates to the nucleus, where it functions as a transcription factor. nih.govnih.gov It binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. mdpi.comnih.gov The binding of the ER-dimer to the ERE recruits a complex of co-regulator proteins, which can include co-activators and co-repressors. This machinery alters chromatin structure, often through histone modifications, and facilitates the assembly of the RNA polymerase II transcriptional apparatus, ultimately leading to the induction or repression of gene transcription. nih.gov The interaction between the receptor and its nuclear acceptor sites is highly specific and estradiol-dependent. nih.gov

Non-Genomic Signaling Pathways

Beyond the classical nuclear pathway, 17β-estradiol can elicit rapid biological responses that occur too quickly to be explained by gene transcription and protein synthesis. nih.gov These non-genomic actions are typically initiated by a subpopulation of estrogen receptors located at the plasma membrane, including variants of ERα and ERβ, as well as the G-protein coupled estrogen receptor (GPER). nih.govyoutube.com Binding of estradiol to these membrane-associated receptors can trigger a variety of rapid intracellular signaling events. nih.govmdpi.com

Rapid Activation of Intracellular Signaling Cascades (PKA, PI3K, MAPK)

A key feature of non-genomic estrogen signaling is the swift activation of various protein kinase cascades. nih.gov

PI3K/Akt Pathway: 17β-estradiol can promptly activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govresearchgate.net Studies in endometrial cancer cells show this activation can occur within minutes and can proceed through both ER-dependent and ER-independent mechanisms. nih.govresearchgate.net This pathway is crucial in regulating cell proliferation and survival. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is another target of rapid estrogen signaling. nih.gov Activation of membrane ERs can stimulate this cascade, influencing cell proliferation and differentiation. nih.govnih.gov

PKA Pathway: The binding of estrogen to membrane receptors like GPER can stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This, in turn, activates Protein Kinase A (PKA), which can phosphorylate a multitude of downstream protein targets, contributing to the cellular response. nih.govyoutube.commdpi.com

Direct Effects on Ion Channels

17β-estradiol exerts direct and rapid modulatory effects on various ion channels, representing a significant non-genomic mechanism. mdpi.comnih.gov These effects are often too fast to involve genomic processes and can be observed even in excised membrane patches, suggesting a direct interaction between the steroid and the channel protein or a closely associated component. nih.gov

The effects can be either inhibitory or stimulatory and have been observed across multiple channel types. nih.gov

Potassium (K+) Channels: Estradiol has been shown to have concentration-dependent effects on K+ channels. For example, it inhibits the KCNQ1/KCNE1-mediated potassium current, which is crucial for cardiac action potential repolarization. nih.gov

Calcium (Ca2+) Channels: Estradiol can inhibit L-type voltage-gated Ca2+ channels, antagonizing the effects of channel activators. mdpi.com This can occur through acute, non-genomic mechanisms or via chronic exposure that leads to downregulation of the channel's gene expression. mdpi.com

Sodium (Na+) Channels: The SCN5A-mediated sodium current is only slightly affected by estradiol at higher concentrations. nih.gov

The table below summarizes some of the observed effects of 17β-estradiol on various ion channels.

Channel TypeEffectCell/Tissue Type
KCNQ1/KCNE1 (Potassium)InhibitionCardiac Myocytes
HERG (Potassium)Slight InhibitionCardiac Myocytes
L-type (Calcium)InhibitionMyometrial Telocytes, Guinea Pig Ventricular Myocytes
SCN5A (Sodium)Slight InhibitionCardiac Myocytes

ERE-Independent Gene Transcription Modulation

In addition to direct ERE binding, estrogen receptors can regulate gene expression through an indirect, or "tethered," genomic pathway that does not require the receptor to bind directly to an ERE. nih.govnih.gov In this mechanism, the estradiol-ER complex interacts with other DNA-bound transcription factors, such as Activator Protein-1 (AP-1) or Specificity Protein-1 (Sp1), modulating their transcriptional activity. nih.govnih.govnih.gov

This ERE-independent signaling significantly broadens the scope of estrogen-regulated genes. nih.gov For instance, the ERα/Sp1 complex can activate the transcription of several growth-regulatory genes that contain GC-rich Sp1 binding sites in their promoters, including c-fos, bcl-2, E2F1, and the retinoic acid receptor alpha 1 gene. nih.gov This interaction can occur even with ERα variants that lack a functional DNA-binding domain, highlighting the protein-protein nature of the interaction. nih.gov

Role of ERα and ERβ in Non-Classical Actions

The two primary estrogen receptor subtypes, ERα and ERβ, often play distinct and sometimes opposing roles in mediating the non-classical actions of estradiol. nih.govnih.gov The ultimate cellular response to estradiol depends on the relative expression levels of ERα and ERβ in a given tissue, the specific ligand, and the cellular context. nih.govnih.gov

Gene Regulation: In ERE-independent signaling, ERα and ERβ can have different effects. For example, while ERα/Sp1 interaction typically activates gene expression, ERβ/Sp1 action is often associated with a decrease in ligand-dependent gene expression. nih.gov Similarly, in the context of AP-1 sites, the effect of the ER complex depends on the receptor subtype. nih.gov

Cell Proliferation: ERβ activation can inhibit pro-proliferative signaling pathways like MAPK and PI3K, thereby diminishing airway smooth muscle cell proliferation. nih.gov This suggests ERβ can act as a counterbalance to the proliferative effects often driven by ERα. nih.govnih.gov

Ion Channel Modulation: Both ERα and ERβ are implicated in the regulation of ion channels, though their specific roles can differ. For instance, in some neural cells, estradiol upregulates BK channel expression via ERβ. mdpi.com In airway smooth muscle, chronic exposure to an ERβ-specific agonist inhibits L-type voltage-gated calcium channels, while an ERα agonist can increase the expression of other calcium signaling components. mdpi.com

Specific Cellular and Biochemical Pathway Modulations

The genomic and non-genomic actions of beta-estradiol culminate in the modulation of numerous downstream cellular and biochemical pathways.

Cell Cycle and Proliferation: Through pathways like MAPK and PI3K, and by regulating genes such as c-fos, cyclin D1, and bcl-2, estradiol exerts significant control over cell cycle progression and apoptosis. nih.govnih.govnih.gov The specific outcome is highly dependent on the cell type and the balance of ERα/ERβ signaling. nih.gov For example, ERβ activation can arrest the cell cycle in the G0/G1 phase and downregulate proliferative markers like PCNA and Ki67. nih.gov

Metabolic Regulation: Estrogen signaling plays a role in metabolic pathways and adipose tissue function. nih.gov Estrogen deficiency is linked to metabolic dysfunction, and estradiol can have beneficial effects on hyperglycemia and liver function in diabetic models. nih.gov

Epigenetic Modifications: Estradiol and its receptors are key regulators of gene transcription through epigenetic modifications. mdpi.com Liganded ERs can influence DNA methylation patterns and histone modifications. For example, ERα can recruit chromatin-remodeling complexes like SWI/SNF to activate gene expression. mdpi.com Conversely, it can also lead to the silencing of certain genes via CpG island methylation. mdpi.com

The table below lists key genes whose expression is modulated by 17β-estradiol through ERE-independent mechanisms.

GeneTranscription FactorEffect of Estradiol
c-fosSp1, AP-1Activation
bcl-2Sp1Activation
E2F1Sp1Activation
Cyclin D1AP-1Activation
Insulin-like growth factor 1 (IGF1)AP-1Activation
Retinoic acid receptor alpha 1Sp1Activation

Regulation of GLUT4 Expression via PKC and AMPK Signaling Pathways

This compound has been shown to enhance the expression of Glucose Transporter Type 4 (GLUT4), a crucial protein for glucose uptake into cells, particularly in skeletal muscle. sigmaaldrich.comnih.gov This regulation is primarily mediated through the activation of Protein Kinase C (PKC) and AMP-activated Protein Kinase (AMPK) signaling pathways. nih.govnih.gov

Studies conducted on L6 skeletal muscle cells demonstrated that this compound significantly increases the phosphorylation of both PKC and AMPK. nih.govresearchgate.net The activation of these pathways is essential for the subsequent increase in GLUT4 expression. To confirm this, the use of specific inhibitors for PKC (Gö6983) and AMPK (Compound C) was shown to block the this compound-induced upregulation of GLUT4. nih.govresearchgate.net Interestingly, the PI3K/Akt pathway, another important regulator of glucose metabolism, does not appear to be activated by this compound in this context. nih.gov

The process of GLUT4 translocation to the plasma membrane, a critical step for glucose uptake, is also influenced by this compound and is dependent on intracellular calcium levels. sigmaaldrich.comnih.gov

Table 1: Effect of this compound on Signaling Molecules in L6 Skeletal Muscle Cells

Signaling MoleculeEffect of this compoundReference
PKC Phosphorylation Increased nih.govresearchgate.net
AMPK Phosphorylation Increased nih.govresearchgate.net
Akt Phosphorylation No significant effect nih.gov
GLUT4 Expression Increased sigmaaldrich.comnih.govnih.gov

Influence on Insulin (B600854) Signaling and Glucose Uptake

This compound has a notable impact on glucose uptake, a process tightly linked to insulin signaling. In L6 skeletal muscle cells, the compound has been found to promote glucose uptake in both normal and insulin-resistant conditions. nih.govnih.gov This effect is largely attributed to its ability to increase the expression and translocation of GLUT4. nih.gov

While beta-estradiol itself can stimulate glucose uptake, the duration of treatment appears to be a critical factor. Short-term treatment (30 minutes) with 17beta-estradiol did not stimulate glucose uptake in C2C12 myotubes; however, a longer 24-hour treatment did result in increased glucose uptake. jomes.orgjomes.org This longer-term effect is associated with the activation of the ER-AMPK pathway and subsequent regulation of genes involved in glucose and energy metabolism, including GLUT4. jomes.org

It is important to note that while this compound enhances glucose uptake, its mechanism does not involve the direct activation of the insulin-induced signaling pathway, specifically the Akt phosphorylation step. nih.gov

Interactions with Luteinizing Hormone (LH) and Cyclic Nucleotides in Progesterone (B1679170) Synthesis

The interplay between estradiol and luteinizing hormone (LH) is crucial in regulating progesterone synthesis. In highly differentiated porcine granulosa cells, estradiol has been observed to have a dual effect on progesterone production. nih.gov Initially, within the first 24-36 hours of treatment, estradiol suppresses both basal and LH-stimulated progesterone synthesis. nih.gov However, prolonged administration of estradiol (beyond 48 hours) leads to a significant increase in progesterone production. nih.gov

Furthermore, estradiol acts synergistically with LH to enhance progesterone secretion. nih.gov This synergistic effect is mediated, at least in part, by mechanisms that operate downstream of LH-stimulated cyclic AMP (cAMP) production. nih.gov Estradiol has been shown to augment the stimulatory actions of cAMP analogs like 8-bromo-cAMP and dibutyryl cAMP, as well as agents that increase intracellular cAMP levels. nih.gov In bovine luteal cells, estradiol was found to inhibit LH-stimulated progesterone synthesis without affecting the increase in cAMP caused by LH, suggesting its action is at a step after cAMP generation. nih.gov The development of estrogen-positive feedback, necessary for the LH surge in females, is linked to the estradiol-facilitated synthesis of neuroprogesterone in the hypothalamus. biorxiv.org

Modulation of IL-6 Expression via MAPK/ERK and PI3K/AKT Pathways

Estradiol can modulate the expression of inflammatory cytokines such as Interleukin-6 (IL-6) through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathways. nih.govresearchgate.net

In endometrial cancer cells, 17beta-estradiol has been shown to rapidly activate the PI3K/Akt signaling pathway. nih.govresearchgate.net This activation can occur through both estrogen receptor (ER)-dependent and ER-independent mechanisms. nih.gov The activation of these pathways can influence the expression of various downstream targets, including those involved in inflammation. For instance, in mouse testis explants and tumor Leydig cells, estradiol, alone or in combination with other receptor ligands, affects the PI3K/Akt and MAPK signaling pathways. nih.gov These pathways are known to be important regulators of cellular processes, and their modulation by estradiol can impact the expression of factors like IL-6. mdpi.com

Preclinical Research Methodologies and Findings

In Vivo Animal Models

Preclinical research utilizing in vivo animal models has been fundamental in elucidating the physiological and pathological effects of beta-estradiol dipropionate and its active metabolite, 17β-estradiol. These models allow for the investigation of complex biological responses in a whole-organism context, providing critical data on the compound's mechanisms of action across various biological systems.

Rodent Models for Estrogenic Activity Assessment (e.g., Uterine Wet Weight, Vaginal Cornification Assays)

Rodent models are standard for assessing the estrogenic activity of compounds. The uterotrophic assay in immature or ovariectomized female rats is a primary method. nih.gov In this assay, an increase in uterine wet weight is a well-established indicator of estrogenic stimulation. nih.gov Administration of estrogenic compounds like estradiol (B170435) leads to a significant increase in the weight of the uterus. nih.gov This response is due to fluid imbibition, edema, and subsequent cellular proliferation and hypertrophy in the uterine tissues.

Another key indicator of estrogenicity in rodent models is the induction of vaginal cornification. nih.gov In ovariectomized female rats, the vaginal epithelium is typically atrophic. Treatment with estrogens stimulates the proliferation and differentiation of these epithelial cells, leading to a characteristic keratinization or "cornification" that can be observed through cytological examination of vaginal smears. nih.gov The presence of cornified epithelial cells is a qualitative marker of a potent estrogenic effect. nih.gov Vaginal opening in immature female rodents also serves as a useful, though less definitive, marker of estrogenic activity. nih.gov

Assay Model Endpoint Description
Uterotrophic AssayImmature or Ovariectomized Female Rat/MouseUterine Wet WeightMeasures the increase in uterine weight as a result of estrogen-induced fluid retention, cell growth, and proliferation. nih.gov
Vaginal Cornification AssayOvariectomized Female RatVaginal Epithelial Cell TypeInvolves microscopic examination of vaginal smears to detect the presence of cornified (keratinized) epithelial cells, indicating estrogenic stimulation. nih.gov

Transgenic Animal Models for Estrogen Receptor Activation Studies

Transgenic animal models, particularly knockout mice, have been instrumental in dissecting the specific roles of estrogen receptors (ERα and ERβ) in mediating the effects of estradiol. bohrium.com By disrupting the gene for a specific estrogen receptor, researchers can determine which receptor is responsible for a particular physiological response. nih.gov

For instance, studies using ERα knockout (αERKO) mice have demonstrated that a functional ERα is essential for the full uterine response to estrogen. bohrium.com Similarly, research on bFGF-induced angiogenesis in mice showed that the augmenting effect of 17β-estradiol on this process is dependent on the presence of functional estrogen receptors. nih.gov In wild-type mice, estradiol significantly increased uterine weight and plasma volume in Matrigel plugs, whereas in ER knockout mice, the effect on plasma volume was absent, highlighting the receptor's critical role. nih.gov These models allow for a precise understanding of the molecular pathways through which estradiol esters exert their effects.

Animal Models of Metabolic Conditions (e.g., Malnourishment and Insulin (B600854) Sensitivity)

The influence of estradiol on metabolism has been investigated using various animal models, including those for malnourishment and insulin resistance. Studies in malnourished rodents, such as those fed a low-protein diet, have revealed that 17β-estradiol can improve insulin sensitivity. jofem.orgjofem.org In a mouse model of malnourishment, estradiol administration enhanced the glucose infusion rate during euglycemic-hyperinsulinemic clamps, indicating improved whole-body insulin sensitivity. jofem.org This effect was shown to be mediated by ERα, which interacts with the PI3K/Akt signaling pathway to increase glucose uptake in muscle tissue. jofem.org

Conversely, in obese-diabetic animal models like the Zucker Diabetic Fatty (ZDF) rat, the role of estradiol is more complex. Some research suggests that in the context of obesity and diabetes, estradiol may lose its beneficial metabolic effects and could potentially contribute to metabolic alterations. nih.gov In ovariectomized obese-diabetic rats, the absence of estrogen led to an improved metabolic profile, including better glucose tolerance and insulin sensitivity, which was reversed by estradiol supplementation. nih.gov Early studies in rabbits also explored the effect of oestradiol dipropionate on glucose tolerance and insulin sensitivity curves in both normal and ovariectomized animals. nih.gov

Model Condition Key Finding
Low-Protein Diet MouseMalnourishment17β-estradiol improves insulin sensitivity via an ERα-dependent mechanism. jofem.org
Zucker Diabetic Fatty RatObesity & DiabetesIn the context of "diabesity," estradiol may lose its cardioprotective and beneficial metabolic roles. nih.gov
Ovariectomized Rabbit-Investigated the effects of oestradiol dipropionate on glucose tolerance and insulin sensitivity. nih.gov

Research on Neuromodulatory Effects in the Brain and Behavioral Responses (e.g., Learning, Memory, Anxiety)

Estradiol is a significant neuromodulator that influences brain function and behavior, including learning, memory, and anxiety. mdpi.com Animal models, often involving ovariectomized rodents, are used to study these effects. Research has shown that estrogen replacement can improve spatial memory in ovariectomized mice. nih.govresearchgate.net For example, in water maze tests, ovariectomized mice treated with estradiol benzoate (B1203000) showed reduced latency and distance to find a hidden platform compared to untreated controls. nih.gov These behavioral improvements are associated with ultrastructural changes in synapses within the frontal cortex and hippocampus, such as a thicker postsynaptic density and an increased number of synaptic vesicles. nih.govresearchgate.net

Studies also demonstrate that estradiol can modulate anxiety-like behaviors. This effect appears to be mediated, at least in part, by estrogen receptor beta (ERβ), as the anxiety-reducing effects of estradiol were observed in wildtype mice but not in ERβ knockout mice. scilit.com Neuron-derived estradiol is recognized as a key regulator of synaptic plasticity, which is critical for memory formation. mdpi.com

Studies on Pituitary Gland Function (e.g., GH Cell Immunohistomorphometry in Andropause Models)

The pituitary gland is a key target of estrogens, which regulate the secretion of various hormones, including growth hormone (GH) and gonadotropins (LH and FSH). mdpi.comfrontiersin.org Animal models of andropause, often created through orchidectomy (castration) in middle-aged rats, are used to study the effects of hormone replacement on the pituitary. macvetrev.mk

In orchidectomized rats, the absence of testicular hormones leads to hypertrophy and enlargement of gonadotropic cells in the pituitary due to increased stimulation from GnRH. macvetrev.mk Treatment with testosterone (B1683101) propionate (B1217596), which can be aromatized to estradiol, leads to a significant increase in serum estradiol levels. macvetrev.mkdntb.gov.ua This hormonal feedback results in a decrease in the volume, density, and hormonal content of both FSH and LH producing cells, as determined by immunohistomorphometric analysis. macvetrev.mk In vitro studies on rat pituitary cells have also shown that estradiol can directly stimulate the proliferation and cellular activity of GH-immunoreactive cells. nih.gov

Investigations into Tumor Growth and Cell Kinetics in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for studying the effects of hormones on cancer progression. nih.govresearchgate.net The influence of estradiol on the growth of estrogen-responsive tumors, such as certain endometrial and prostate cancers, has been extensively investigated.

In a human endometrial adenocarcinoma xenograft model, tumor growth was stimulated by estradiol. nih.gov However, the study also found that long-term growth in estradiol-poor conditions could lead to estradiol resistance of the cell cycle. nih.gov Conversely, in certain prostate cancer xenograft models, 17β-estradiol has been shown to inhibit tumor growth through androgen-independent mechanisms. nih.gov Supplementation with 17β-estradiol in ovariectomized female mice inhibited the establishment and growth of prostate cancer xenografts that express estrogen receptor beta. nih.gov The growth rate of xenografts is a critical parameter and has been shown to be positively related to the proliferation rate of the cancer cells in vitro. semanticscholar.org

Xenograft Model Effect of Estradiol Key Finding
Human Endometrial AdenocarcinomaStimulatoryEstradiol can stimulate the growth of estrogen-responsive endometrial tumors. nih.gov
Human Prostate Cancer (e.g., LuCaP 35)Inhibitory17β-estradiol can inhibit tumor growth through androgen-independent pathways, mediated by ERβ. nih.gov
Human Breast Adenocarcinoma (MCF7)StimulatoryUsed as an E2-sensitive model to compare the efficacy of different estradiol-releasing devices in preclinical studies. nih.gov

Experimental Atherosclerosis Models

Due to the lack of available data, this section cannot be completed.

Advanced Analytical Methods for Beta Estradiol Dipropionate and Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of beta-estradiol dipropionate and its related compounds. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytes of interest.

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the analysis of steroid hormones, including estradiol (B170435) and its esters, in pharmaceutical preparations. Reversed-phase HPLC is a common approach for these analyses.

One validated HPLC method for the simultaneous determination of female hormones, including estradiol, in hormone concentrate creams employed a RP-C18 Phenomenex® Gemini column (150 × 4.6 mm, 5µm). The chromatographic separation was achieved using a gradient elution with a mobile phase consisting of 0.03M potassium phosphate (B84403) monobasic monohydrate buffer (pH 6.4) and acetonitrile (B52724), at a flow rate of 1.0 mL/min. Detection was carried out at a wavelength of 225 nm nih.gov.

Another study developed a reversed-phase HPLC method for the determination of estriol (B74026), estradiol, estrone (B1671321), and progesterone (B1679170) in cosmetic products. This method utilized an Agilent Zorbax Eclipse XDB C8 column (5 μm, 250 mm by 4.6 mm) with UV detection at 230 nm. A linear gradient from 30% acetonitrile and 70% water to 80% acetonitrile and 20% water over 30 minutes at a flow rate of 1.0 ml/min was used for separation nih.gov.

Furthermore, a radio-HPLC method has been validated for the measurement of β-estradiol, employing a C-18 column with an isocratic mobile phase of acetonitrile and water (55:45 v/v) at a flow rate of 1.2 mL/min, with UV-Vis detection at 280 nm scispec.co.thwaters.com. While these methods focus on beta-estradiol, the principles can be adapted for the analysis of its dipropionate ester.

Table 1: HPLC Methods for the Analysis of Estradiol and Related Compounds

Parameter Method 1 (Hormone Concentrates) nih.gov Method 2 (Cosmetic Products) nih.gov Method 3 (Radiolabeled β-estradiol) scispec.co.thwaters.com
Stationary Phase RP-C18 Phenomenex® Gemini (150 × 4.6 mm, 5µm) Agilent Zorbax Eclipse XDB C8 (5 μm, 250 mm by 4.6 mm) C-18 column
Mobile Phase Gradient: 0.03M Potassium Phosphate buffer (pH 6.4) and Acetonitrile Gradient: Acetonitrile and Water (from 30:70 to 80:20) Isocratic: Acetonitrile and Water (55:45 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.2 mL/min
Detection UV at 225 nm UV at 230 nm UV-Vis at 280 nm

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it well-suited for the analysis of low-concentration analytes like estradiol and its metabolites. UPLC systems utilize columns with smaller particle sizes (typically sub-2-micron), which allows for faster separations without compromising efficiency.

One UPLC-MS/MS method for the quantification of estradiol in plasma demonstrated a lower limit of quantification (LLOQ) of 2 pg/mL . This high-sensitivity assay utilized an ACQUITY UPLC system with an ACQUITY UPLC HSS 1.8-µm column, achieving excellent resolution of estradiol from endogenous plasma components .

Another approach for the analysis of estradiol and its impurities is UltraPerformance Convergence Chromatography (UPC2), a form of supercritical fluid chromatography. A UPC2 method was developed using an ACQUITY UPC2 BEH column (2.1 x 150 mm, 1.7 μm) with a mobile phase of CO2 and a methanol/2-propanol mixture. This method was found to be three times faster than the conventional normal-phase HPLC method and significantly reduced solvent consumption jsbms.jp.

Table 2: UPLC and UPC2 Methods for Estradiol Analysis

Parameter UPLC-MS/MS Method UPC2 Method jsbms.jp
Technique Ultra-Performance Liquid Chromatography UltraPerformance Convergence Chromatography
Stationary Phase ACQUITY UPLC HSS (1.8 µm) ACQUITY UPC2 BEH (2.1 x 150 mm, 1.7 μm)
Mobile Phase Not specified A=CO2, B=1:1 Methanol/2-Propanol
Detection Mass Spectrometry UV/PDA at 280 nm
Key Advantage High sensitivity (LLOQ of 2 pg/mL) Faster analysis, reduced solvent use

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like steroid hormones, derivatization is often necessary to increase their volatility and improve chromatographic performance.

A GC-Flame Ionization Detection (FID) method was developed and validated for the determination of 17 β-estradiol in pharmaceutical preparations. The separation was performed on an HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) with nitrogen as the carrier gas. The method demonstrated good linearity over a concentration range of 0.25-50 μg/ml nih.gov.

For the analysis of estradiol-17-fatty acid esters in biological tissues, a GC-MS method was developed. This method involves the alkaline hydrolysis of the esters to release estradiol, which is then derivatized to form the ditrimethylsilyl ether for GC-MS analysis documentsdelivered.com.

The coupling of chromatographic techniques with mass spectrometry (MS) provides a highly sensitive and specific tool for the identification and quantification of this compound and its metabolites, even in complex matrices.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of estrogens in biological fluids due to its high sensitivity and specificity. A sensitive LC-MS/MS assay for underivatized 17 β-estradiol in guinea pig plasma was developed with a linear range from 3.9 to 1000 pg/mL mdpi.com. Another LC-MS/MS method for estradiol and estrone in human plasma achieved a lower limit of quantification of 2 pg/mL and 5 pg/mL, respectively, after a derivatization procedure shimadzu.com.

GC-MS/MS: Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful technique for the analysis of steroid hormones. A highly sensitive and accurate negative chemical ionization (NCI) GC-MS/MS method was developed to assay estradiol in plasma, with a detection limit equivalent to 2.5 pg/mL in plasma dss.go.th. For the analysis of anabolic steroid esters, including estradiol dipropionate, in oily formulations, a GC-MS method is often employed after a cleanup procedure, which may involve HPLC fractionation scispec.co.th. Derivatization to form trifluoroacyl (TFA) derivatives is a common practice prior to GC-MS analysis of these esters scispec.co.th. One study described a GC-MS method for the determination of estrone and 17β-estradiol in human hair, which involved a two-step derivatization process to improve chromatographic properties and detection limits researchgate.net.

Table 3: Coupled Chromatography-Mass Spectrometry Methods

Parameter LC-MS/MS (underivatized) mdpi.com LC-MS/MS (derivatized) shimadzu.com GC-MS/MS (NCI) dss.go.th GC-MS (Steroid Esters) scispec.co.th
Analyte 17 β-estradiol Estradiol & Estrone Estradiol Anabolic Steroid Esters
Matrix Guinea pig plasma Human plasma Plasma Oily formulations, Plasma
Linear Range/LOD 3.9 to 1000 pg/mL LLOQ: 2 pg/mL (Estradiol) 2.5 to 250 pg/mL LOD: 0.5 ng/mL (TP in plasma)
Derivatization No Yes Yes (pentafluorobenzoyl and MSTFA) Yes (TFA derivatives)

Immunoassays (e.g., Radioimmunoassay - RIA, ELISA)

Immunoassays are widely used for the quantification of hormones due to their high sensitivity and throughput. These methods rely on the specific binding of an antibody to the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common immunoassay format that uses an enzyme-linked antibody for detection. Commercial ELISA kits are available for the quantitative measurement of estradiol in various sample types, including serum, plasma, and cell culture media farmaciajournal.commdpi.com. A study on the development of a competitive ELISA for 17β-estradiol reported significant cross-reactivity with estradiol-17-valerate and estradiol-3-benzoate (57% to 84%) usu.edu. This suggests that ELISAs for estradiol may also exhibit cross-reactivity with this compound due to structural similarities. However, without specific validation, the extent of this cross-reactivity remains unknown.

Electrochemical Detection Methods

Electrochemical methods offer a promising alternative for the detection of electroactive compounds like beta-estradiol due to their potential for high sensitivity, rapid response, and miniaturization. The phenolic hydroxyl group in the A-ring of the estradiol molecule is electrochemically active and can be oxidized at an electrode surface.

Various electrochemical sensors have been developed for the detection of beta-estradiol. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a biosensor using a laccase-modified glassy carbon electrode showed a linear range of 0.1–5 µM for estradiol detection nih.gov. Another approach involved the development of an electrochemical biosensor based on split DNA aptamers, which achieved a detection limit of 4.8 × 10⁻¹³ M for 17β-estradiol.

While these methods have demonstrated high sensitivity for beta-estradiol, there is a lack of specific research on the direct electrochemical detection of this compound. The esterification of the hydroxyl groups in this compound would likely alter its electrochemical properties, potentially making it non-electroactive under the conditions used for estradiol detection. Therefore, a hydrolysis step to convert this compound to beta-estradiol might be necessary before electrochemical detection, or novel sensor platforms specifically designed for the dipropionate ester would need to be developed.

Method Validation and Optimization (e.g., ICH Guidelines, Quality by Design)

The validation of analytical methods for this compound is critical to ensure the reliability, consistency, and accuracy of results, adhering to international regulatory standards. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for validating analytical procedures. fda.goveuropa.euich.org Furthermore, the application of Quality by Design (QbD) principles offers a systematic and science-driven approach to method development, ensuring that the method is robust and fit for its intended purpose throughout its lifecycle. sepscience.comchromatographyonline.combiomedpharmajournal.org

ICH Guideline-Based Validation:

Method validation for this compound, typically using techniques like High-Performance Liquid Chromatography (HPLC), involves the assessment of several key performance characteristics as stipulated by ICH guidelines. europa.eu These parameters ensure that the method is suitable for routine use in quality control laboratories.

Key Validation Parameters for HPLC Methods:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. For this compound, this is often demonstrated by the absence of interfering peaks at the retention time of the main compound in placebo samples and during forced degradation studies. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For estradiol esters, linearity is typically established over a concentration range relevant to the dosage form, with a high correlation coefficient (R²) demonstrating a strong linear relationship. researchgate.netbepls.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a placebo matrix and the percentage of the analyte recovered is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day, inter-analyst, or inter-equipment precision), and reproducibility (inter-laboratory precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. bepls.comnih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). This provides an indication of its reliability during normal usage. bepls.com

The following table summarizes typical validation parameters and acceptance criteria for an HPLC method for an estradiol ester, based on ICH guidelines.

Validation ParameterTypical Method and Acceptance CriteriaExample Data (Estradiol Esters)
Specificity No interference from placebo or degradation products at the analyte's retention time.Peak purity index > 0.999
Linearity Analysis of 5-6 concentrations across a range (e.g., 50-150% of target concentration).R² > 0.999 over 0.04-0.12 mg/mL researchgate.net
Accuracy Recovery study at 3 levels (e.g., 80%, 100%, 120% of target concentration).Mean recovery between 98.0% and 102.0%. researchgate.net
Precision Repeatability (n=6) and Intermediate Precision (different days/analysts).RSD ≤ 2.0%. researchgate.net
LOD Signal-to-Noise ratio of 3:1.0.056 µg/mL (for Estradiol Valerate) bepls.com
LOQ Signal-to-Noise ratio of 10:1.0.171 µg/mL (for Estradiol Valerate) bepls.com
Robustness Deliberate variation of parameters like flow rate (±0.1 mL/min), pH (±0.2).RSD of results ≤ 2.0%.

Quality by Design (QbD) in Method Optimization:

Analytical QbD is a systematic approach that begins with predefined objectives and emphasizes understanding of the method and process control based on sound science and quality risk management. biomedpharmajournal.orgbepls.comresearchgate.net This approach moves beyond traditional validation by building quality into the analytical method from the outset.

The core components of an Analytical QbD approach include:

Analytical Target Profile (ATP): This defines the ultimate goal of the analytical method, outlining the performance requirements for its intended use. For a this compound assay, the ATP would specify the need to accurately quantify the compound in the presence of its potential degradation products. sepscience.comresearchgate.net

Critical Quality Attributes (CQAs): These are the performance characteristics of the method that must be controlled to ensure the desired quality. For an HPLC method, CQAs would include peak resolution, retention time, and peak asymmetry. sepscience.com

Risk Assessment: This step identifies and ranks the method parameters that could potentially impact the CQAs. Tools like fishbone diagrams or Failure Mode and Effects Analysis (FMEA) can be used to map these risks. sepscience.com

Method Operable Design Region (MODR): Through statistical Design of Experiments (DoE), a multidimensional space is defined where variations in method parameters are shown not to significantly affect the results. Operating within the MODR is not considered a change and provides greater operational flexibility. chromatographyonline.comresearchgate.net

Control Strategy: A planned set of controls, derived from the understanding gained during development, that ensures the method performs as intended throughout its lifecycle. This includes system suitability tests and defined operational parameters. chromatographyonline.com

By applying QbD, analytical methods for this compound can be developed to be more robust and less prone to failure during routine use, ultimately leading to greater assurance of product quality. sepscience.combepls.com

Detection of Estrogen Conjugates and Degradation Products

This compound, as a prodrug of estradiol, is subject to metabolic processes that result in the formation of various conjugates and degradation products. The detection and quantification of these compounds are essential for understanding the compound's stability and metabolic fate. Stability-indicating analytical methods are specifically designed to separate and quantify the active ingredient from its potential degradation products. nih.govresearchgate.net

Estrogen Conjugates:

In the body, estradiol and its metabolites are primarily converted into water-soluble glucuronide and sulfate (B86663) conjugates to facilitate their excretion. nih.govusda.gov These conjugation reactions are a key detoxification mechanism. nih.gov The main conjugates of estradiol that would be expected following the administration and hydrolysis of this compound include:

Estradiol-3-glucuronide

Estradiol-17-glucuronide

Estradiol-3-sulfate

Estrone-3-glucuronide usda.gov

Estrone-3-sulfate nih.gov

The analysis of these intact conjugates can be challenging due to their high polarity. Advanced analytical techniques such as Capillary Electrophoresis–Time of Flight/Mass Spectrometry (CE–TOF/MS) have been shown to be effective for the direct speciation of intact estrogen conjugates in biological matrices like urine. acs.org More commonly, analytical methods employ a hydrolysis step (enzymatic or chemical) to cleave the conjugate group, converting the metabolites back to their unconjugated forms (e.g., estradiol, estrone) prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). usda.gov

Degradation Products:

Forced degradation studies are a crucial part of method development and validation, as they help identify likely degradation products that may arise during storage or manufacturing. bepls.com this compound is susceptible to degradation under various stress conditions, such as hydrolysis (acidic and basic), oxidation, and exposure to heat and light.

The primary degradation pathway for estradiol esters involves the hydrolysis of the ester linkages, releasing estradiol. Estradiol itself can then be oxidized to form estrone, which is often the most common degradation product observed. nih.gov

A stability-indicating HPLC method must be able to resolve this compound from its key degradation products. nih.govnih.govresearchgate.net

The following table lists common degradation products and metabolites associated with estradiol, which are relevant to the analysis of this compound.

Compound TypeSpecific CompoundAnalytical Method
Primary Degradation Product EstradiolHPLC-UV, LC-MS/MS
Oxidative Degradation Product EstroneHPLC-UV, LC-MS/MS nih.gov
Metabolic Conjugate Estradiol-3-glucuronide (E2-3G)LC-MS/MS, CE-MS usda.gov
Metabolic Conjugate Estradiol-3-sulfate (E2-3S)LC-MS/MS, CE-MS usda.gov
Hydroxylated Metabolite 2-HydroxyestradiolHPLC-FLD, LC-MS/MS nih.govmdpi.com
Hydroxylated Metabolite 2-Methoxyestradiol (B1684026)HPLC-FLD, LC-MS/MS nih.govmdpi.com

Modern analytical methods like LC-MS/MS offer the high sensitivity and specificity required to detect and quantify these varied compounds at the low concentrations typically found in biological and stability samples. nih.govnih.gov These techniques are indispensable for providing a comprehensive profile of the stability and metabolism of this compound.

Metabolic Transformations and Biochemical Fate

Ester Cleavage and Release of Endogenous Estradiol (B170435)

Upon administration, beta-estradiol dipropionate undergoes enzymatic cleavage of its two propionate (B1217596) ester groups. patsnap.com This hydrolysis is carried out by esterase enzymes present in the liver, blood, and various tissues, resulting in the release of the biologically active 17β-estradiol. wikipedia.orgpatsnap.com This slow-release mechanism from the dipropionate ester form allows for a prolonged duration of action compared to unesterified estradiol. wikipedia.org The released estradiol is structurally identical to the endogenous hormone and is responsible for mediating the physiological effects associated with the compound. wikipedia.org

Role of Cytochrome P450 Enzymes (e.g., CYP1A2) in Metabolism

The primary route for the metabolism of the newly released estradiol is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver. nih.govresearchgate.net This is the initial and critical step for the subsequent inactivation and elimination of estrogens. nih.gov

Several CYP isoforms are involved in estradiol metabolism:

CYP1A2 and CYP3A4 , primarily located in the liver, are the main enzymes responsible for the 2-hydroxylation of estradiol, which is the major metabolic pathway. nih.gov

CYP1B1 , which is highly expressed in extrahepatic tissues such as the mammary glands, ovaries, and uterus, specifically catalyzes the 4-hydroxylation of estradiol. nih.govnih.gov The formation of 4-hydroxyestradiol (B23129) is significant as this metabolite can undergo redox cycling to generate reactive quinone species, which have been implicated in cellular damage. nih.gov

CYP1A1 also contributes to 2-hydroxylation in extrahepatic tissues. nih.gov

The expression levels of these CYP enzymes can influence the rate and profile of estrogen metabolism, thereby affecting the intensity and duration of its physiological effects. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Estradiol Metabolism

EnzymePrimary LocationMajor Metabolic ReactionResulting Metabolite
CYP1A2 Liver2-hydroxylation2-hydroxyestradiol
CYP3A4 Liver2-hydroxylation2-hydroxyestradiol
CYP1B1 Extrahepatic tissues (mammary, ovary, uterus)4-hydroxylation4-hydroxyestradiol
CYP1A1 Extrahepatic tissues2-hydroxylation2-hydroxyestradiol

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following hydroxylation by CYP450 enzymes, estradiol and its metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the compounds, facilitating their excretion from the body in urine and bile. researchgate.net The two main conjugation pathways for estrogens are glucuronidation and sulfation. researchgate.net

Glucuronidation : This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Glucuronic acid is attached to the hydroxyl groups of estradiol, forming estradiol glucuronides. researchgate.netwikipedia.org Glucuronidation can occur at either the 3-hydroxyl or the 17-hydroxyl position of the steroid molecule. researchgate.netnih.gov Glucuronides are among the most abundant estrogen conjugates. wikipedia.org

Sulfation : This pathway involves the transfer of a sulfonate group to estradiol, catalyzed by sulfotransferases (SULTs). researchgate.net This results in the formation of estrogen sulfates.

These conjugated metabolites are generally considered biologically inactive. nih.gov However, the large circulating pool of these conjugates can serve as a reservoir, from which active estradiol can be regenerated by the action of enzymes like β-glucuronidase and sulfatase. wikipedia.org

Interconversion of Estrogens (e.g., Estrone (B1671321) to Estradiol, Testosterone (B1683101) Aromatization)

The biochemical fate of estradiol is also intertwined with the dynamic interconversion of different estrogenic compounds and their synthesis from androgen precursors.

Estrone to Estradiol : Estradiol and estrone are readily interconvertible. researchgate.netnih.govnih.gov This reversible reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. droracle.airesearchgate.net Specifically, 17β-HSD type 1 primarily converts the less potent estrone into the more potent estradiol, while other types, such as type 2, favor the oxidation of estradiol to estrone. droracle.airesearchgate.net This balance is crucial for regulating the local estrogenic activity in various tissues.

Testosterone Aromatization : The biosynthesis of estrogens, including estradiol, from androgens is a critical process. The enzyme aromatase (CYP19A1) catalyzes the conversion of androgens like testosterone and androstenedione (B190577) into estradiol and estrone, respectively. researchgate.netmdpi.com This process is a key source of endogenous estrogens.

Influence on Endogenous Protein Synthesis and Regulation (e.g., SHBG, CBG, IGF-1)

Estradiol, released from this compound, exerts significant influence on the hepatic synthesis of various binding proteins, which in turn regulate the bioavailability of steroid hormones and growth factors.

Sex Hormone-Binding Globulin (SHBG) : Estradiol has been shown to increase the production and secretion of SHBG from liver cells. nih.govresearchgate.net SHBG is the primary transport protein for sex steroids, including estradiol and testosterone, in the blood. patsnap.com By increasing SHBG levels, estradiol can modulate the concentration of free, biologically active sex hormones.

Corticosteroid-Binding Globulin (CBG) : Similar to its effect on SHBG, studies have demonstrated that estradiol can dose-dependently increase the concentration of CBG in liver cell cultures. researchgate.net CBG is the main carrier protein for glucocorticoids like cortisol.

Insulin-like Growth Factor-1 (IGF-1) : The relationship between estradiol and the IGF system is more complex. Some studies in postmenopausal women have shown that oral estradiol administration can lead to a significant decrease in serum IGF-1 levels. researchgate.net However, other research indicates that the hypothalamic action of IGF-1 to stimulate luteinizing hormone (LH) release is dependent on the presence of estradiol, suggesting an interrelationship at the hypothalamic level. nih.gov Estradiol did not appear to affect the production of IGF-binding protein-1 (IGFBP-1) in one study using human hepatoma cells. nih.gov

Table 2: Effect of Estradiol on Endogenous Protein Synthesis

ProteinEffect of EstradiolPrimary Function
Sex Hormone-Binding Globulin (SHBG) Increased production nih.govresearchgate.netBinds and transports sex steroids
Corticosteroid-Binding Globulin (CBG) Increased production researchgate.netBinds and transports glucocorticoids
Insulin-like Growth Factor-1 (IGF-1) Decreased serum levels; may influence hypothalamic action researchgate.netnih.govMediates growth hormone effects

Future Directions in Beta Estradiol Dipropionate Research

Elucidating Complex ERα and ERβ Signaling Networks

The physiological effects of estradiol (B170435) are mediated by two primary estrogen receptors (ERs), ERα and ERβ, which belong to the nuclear receptor superfamily and function as ligand-activated transcription factors. mdpi.com These receptors are encoded by different genes and exhibit distinct tissue and cell-type-specific expression patterns. mdpi.com Future research will continue to unravel the complex and often opposing roles of these two receptors in mediating the effects of estradiol.

A significant area of investigation is the differential signaling pathways activated by ERα and ERβ. Upon estrogen stimulation, ERα has been shown to activate multiple signal transduction pathways, such as ERK/MAPK and PI3K/AKT, which are associated with cell cycle progression and the prevention of apoptosis. mdpi.com In contrast, ERβ activation can induce the phosphorylation of p38/MAPK, a pathway involved in promoting apoptosis. mdpi.com Understanding the molecular switches that determine the balance between these pro-proliferative and pro-apoptotic signals is a critical future direction.

Furthermore, the interplay between these two receptors is a key area of focus. ERβ can form heterodimers with ERα, which can inhibit ERα-mediated signaling. mdpi.comfrontiersin.org This modulatory role of ERβ on ERα activity has been observed in various contexts, including the developing brain, where ERβ activation can suppress ERα's transcriptional activity. nih.gov Future studies will aim to further elucidate the mechanisms of this inhibitory action and its physiological consequences in different tissues. The existence of various ERβ isoforms adds another layer of complexity, with some isoforms acting as dominant-negative inhibitors of ERα. frontiersin.org Characterizing the expression and function of these isoforms will be crucial for a comprehensive understanding of estradiol signaling.

Advanced Structural Biology Approaches for Receptor-Ligand Interactions

A deeper understanding of the structural basis of estradiol's interaction with ERα and ERβ is paramount for the development of more specific and effective therapies. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will continue to provide high-resolution insights into these interactions.

The binding of estradiol to the ligand-binding domain (LBD) of the estrogen receptors induces a conformational change that is critical for subsequent transcriptional activity. nih.gov This process is often described as a "mouse trap" model, where the ligand is enclosed within the LBD. nih.gov Future research will likely focus on capturing the dynamic nature of these interactions and how subtle differences in the LBDs of ERα and ERβ contribute to ligand specificity. nih.gov Although the LBDs are highly similar, minor amino acid variations create differences in the size and shape of the ligand-binding pocket, allowing for the development of receptor-subtype-specific ligands. nih.gov

Moreover, structural studies will be instrumental in understanding how different ligands, including estradiol, can induce distinct conformational changes in the receptor, leading to varied biological responses. This includes investigating the structure of the receptor when bound to different co-regulator proteins, which play a crucial role in modulating the transcriptional activity of the ERs. nih.gov These detailed structural insights will be invaluable for the rational design of novel compounds with tailored activities.

Development of Novel In Vitro and In Vivo Models for Specific Biological Actions

To better translate basic research findings into clinical applications, the development of more sophisticated and physiologically relevant in vitro and in vivo models is essential. These models will enable a more accurate investigation of the specific biological actions of estradiol.

In the realm of in vitro models, there is a move towards three-dimensional (3D) cell culture systems, such as spheroids and organoids, which more closely mimic the in vivo microenvironment. frontiersin.org For instance, studies using ER+ breast cancer spheroids have provided insights into how 17β-estradiol can influence tumor growth and metabolism in a 3D context. frontiersin.org A significant advancement is the development of a tissue-engineered in vitro model of the vaginal epithelium that responds to estradiol, offering a powerful tool for studying vaginal tissue physiology and pathology. nih.gov Future efforts will focus on creating more complex multi-cellular models that incorporate different cell types to study the paracrine signaling and cell-cell interactions that are crucial in estradiol's biological effects.

For in vivo studies, the use of genetically engineered mouse models, such as ERα and ERβ knockout mice, will continue to be invaluable for dissecting the specific roles of each receptor in various physiological and pathological processes. nih.gov These models have been instrumental in establishing the role of ERβ in the cardiovascular system, brain, and in models of inflammation. nih.gov Future in vivo research will likely involve the development of more refined models, such as tissue-specific or inducible knockout mice, to provide greater spatial and temporal control over gene deletion. Additionally, the use of selective ER modulators in these animal models will further help to delineate the distinct functions of ERα and ERβ. scilit.com

Integration of "Omics" Technologies (e.g., Proteomics in Estrogen Signaling)

The integration of "omics" technologies, particularly proteomics, is set to revolutionize our understanding of estrogen signaling. These high-throughput approaches allow for a global analysis of the proteins and pathways that are modulated by estradiol, providing a more comprehensive picture than traditional single-gene or single-protein studies.

Proteomic analyses have been employed to identify the vast array of proteins whose expression is altered by 17β-estradiol in breast cancer cells. nih.gov These studies have revealed that estradiol can simultaneously enhance pathways involved in cell division while also modulating apoptotic pathways. nih.gov For example, proteomics has helped to identify the activation of the PI3K/AKT/mTOR signaling pathway as a key mechanism by which estradiol can inhibit apoptosis. nih.govuark.edu Future proteomic studies will likely focus on dynamic changes in the proteome over time following estradiol treatment to distinguish between primary and secondary response genes. omicsdi.org

Q & A

Q. What validated chromatographic methods are recommended for quantifying beta-Estradiol dipropionate purity in pharmaceutical formulations?

  • Methodology : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, mobile phase of acetonitrile/water (70:30 v/v), and UV detection at 240 nm. System suitability criteria include a resolution ≥3.0 between analyte and internal standard peaks and a relative standard deviation (RSD) ≤2% for replicate injections .

  • Data Interpretation : Calculate purity using the formula: Purity (%)=(RURS)×(CSCU)×100\text{Purity (\%)} = \left( \frac{R_U}{R_S} \right) \times \left( \frac{C_S}{C_U} \right) \times 100

    where RUR_U and RSR_S are peak responses of the sample and standard, respectively .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Experimental Design :
    • Conduct accelerated stability testing at 40°C/75% relative humidity (RH) for 6 months, with sampling intervals at 0, 1, 3, and 6 months.
    • Include forced degradation studies (acid/base hydrolysis, oxidative, photolytic, and thermal stress) to identify degradation products .
  • Analytical Tools : Monitor impurities via HPLC with mass spectrometry (LC-MS) for structural elucidation of degradation products. Report impurity thresholds per ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Q. What criteria define the acceptable impurity profile of this compound in pharmacopeial standards?

  • Acceptance Limits : Total impurities ≤2.0%, with individual unspecified impurities ≤0.1% and heavy metals ≤30 ppm. Use inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal analysis .
  • Method Validation : Ensure method specificity, linearity (R² ≥0.995), and precision (RSD ≤2.0%) using USP reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Data Reconciliation Strategy :
    • Perform species-specific protein binding assays to assess bioavailability differences.
    • Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies metabolic variations .
  • Statistical Approach : Apply mixed-effects modeling to account for inter-individual variability and covariates like hepatic enzyme activity .

Q. What advanced techniques are suitable for identifying co-eluting impurities in this compound formulations?

  • Chromatographic Optimization : Employ ultra-high-performance liquid chromatography (UHPLC) with a biphenyl column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to enhance resolution.
  • Hyphenated Techniques : Pair with high-resolution mass spectrometry (HRMS) for impurity identification. Validate using system suitability criteria (tailing factor ≤1.5, RSD ≤2%) .

Q. How should researchers design a preclinical study to evaluate the teratogenic risk of this compound?

  • Experimental Framework :
    • Use pregnant rodent models (e.g., rabbits) with intramuscular dosing at 0.1–1.0 mg/kg/day during organogenesis.
    • Include negative (vehicle) and positive controls (e.g., betamethasone dipropionate).
  • Endpoint Analysis : Assess fetal malformations (e.g., cleft palate, skeletal anomalies) via micro-CT imaging and histopathology. Compare systemic exposure levels using AUC₀–24 pharmacokinetic metrics .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Analysis Workflow :
    • Apply nonlinear regression (e.g., sigmoidal Emax model) to estimate EC₅₀ values.
    • Use ANOVA with post-hoc Tukey tests for inter-group comparisons.
  • Software Tools : Implement R packages (e.g., drc for dose-response curves) or GraphPad Prism for visualization .

Methodological Guidance

  • Hypothesis Formulation : Structure research questions using the P-E/I-C-O framework: Population (e.g., animal models), Exposure/Intervention (e.g., dose range), Comparison (e.g., vehicle control), and Outcome (e.g., teratogenicity) .
  • Data Reproducibility : Document experimental protocols in line with ARRIVE guidelines, including raw data, instrument parameters, and statistical code in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.